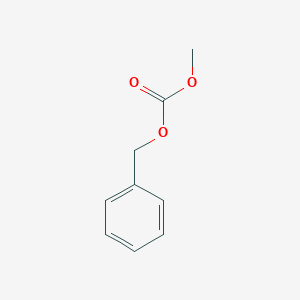

Benzyl Methyl Carbonate

Description

Significance of Benzyl (B1604629) Methyl Carbonate as a Key Synthetic Intermediate

Benzyl Methyl Carbonate serves as a versatile intermediate in a variety of chemical transformations. Its utility stems from its ability to act as a precursor for benzylation, methylation, and methoxycarbonylation reactions, often under milder and more environmentally benign conditions compared to traditional reagents.

The significance of BMC is highlighted in its application as an intermediate in the synthesis of other important carbonates, such as dibenzyl carbonate (DBnC). unive.it The transesterification of dimethyl carbonate with benzyl alcohol can be controlled to yield BMC as a primary product, which can then be further reacted to produce the symmetrical DBnC. unive.it This stepwise approach allows for greater control over the reaction and purification process. unive.it

Furthermore, BMC is implicated in reactions involving dimethyl carbonate (DMC), a well-known green reagent. unive.it In reactions of DMC with nucleophiles like amines, BMC can be an intermediate or a side product, demonstrating the competing reaction pathways of methylation and methoxycarbonylation. unive.it For instance, the reaction of benzylamine (B48309) with DMC can produce a mixture of methylated and methoxycarbonylated products. unive.it

The compound's utility also extends to its use in designing inhibitors for certain enzymes, such as serine and thiol proteases. chemicalbook.com Its structure allows it to act as a scaffold for creating molecules with specific biological activities. The benzyl group is a common feature in organic synthesis, often used as a protecting group for alcohols and amines due to its relative stability and specific deprotection methods. wikipedia.org BMC provides a reactive source for introducing this functionality.

Historical Context of this compound Synthesis Methodologies and Scholarly Developments

The preparation of this compound has evolved from classical chemical methods to more advanced and sustainable catalytic processes. These developments reflect broader trends in chemical synthesis toward efficiency, selectivity, and reduced environmental impact.

A foundational method for synthesizing BMC is the transesterification of dimethyl carbonate (DMC) with benzyl alcohol. unive.itchemicalbook.com This reaction is typically catalyzed and can be influenced by various factors. For example, using catalysts like sodium-exchanged faujasites (NaX or NaY) at temperatures between 165–200 °C can produce the corresponding methyl ethers from benzyl-type alcohols, but the formation of this compound is a key intermediate step in related carboxymethylation reactions. researchgate.netrsc.org More direct transesterification protocols have been optimized. A study in 2013 reported that using an excess of dimethyl carbonate relative to benzyl alcohol, with CsF/α-Al2O3 as a catalyst, resulted in the formation of this compound as the major product. unive.it

More recently, electrosynthesis has emerged as a promising green alternative. Research published in 2020 demonstrated the electrocatalytic synthesis of this compound from benzyl alcohol and carbon dioxide (CO2). acs.orgnih.govacs.org This method utilizes ordered mesoporous carbon (OMC) embedded with copper nanoparticles (Cu/OMC) as a cathode material. acs.orgnih.govacs.org The process fixes CO2, a greenhouse gas, into a value-added chemical under mild conditions. nih.gov The yield of BMC is highly dependent on the catalyst composition and the applied current density. acs.orgnih.gov

Another modern approach involves enzyme catalysis. The carboxylesterase EstCE1 has been shown to catalyze the synthesis of this compound from dimethyl carbonate. researchgate.net This biocatalytic method operates in an aqueous buffer, highlighting a move towards greener solvent systems. researchgate.net

The table below summarizes and compares various synthetic routes to this compound, showcasing the diversity of available methodologies.

Table 1: Comparison of Selected Synthesis Methods for this compound

| Method | Reactants | Catalyst / Conditions | Yield (%) |

|---|---|---|---|

| Transesterification | Dimethyl Carbonate, Benzyl Alcohol | CsF/α-Al2O3, 90°C | Major Product |

| Electrocatalysis | Benzyl Alcohol, Carbon Dioxide | Cu/OMC-3 electrode, 6.11 mA/cm² | 69.7% |

| Three-Component Coupling | Benzyl Alcohol, CO2, Alkyl Halide | K2CO3, Tetrabutylammonium Iodide | Good |

| Enzyme Catalysis | Dimethyl Carbonate, Benzyl Alcohol | EstCE1, Aqueous Buffer | Not specified |

Data sourced from multiple studies to illustrate the range of synthetic options. unive.itnih.govresearchgate.netnih.gov

The electrocatalytic approach, in particular, has been studied in detail, with research exploring the impact of different electrode materials on the reaction's efficiency.

Table 2: Electrocatalytic Synthesis of this compound with Various Electrodes

| Electrode Material | Current Density (mA/cm²) | This compound Yield (%) |

|---|---|---|

| OMC | 6.11 | 12.0 |

| Cu | 6.11 | Not specified, but higher than OMC |

| Cu/OMC-3 | 6.11 | 69.7 |

General conditions: two-department cell, 0.15 mol/L benzyl alcohol in acetonitrile (B52724) with TBAI, 1 atm CO2 pressure. acs.orgnih.gov

This evolution in synthesis highlights a continuous search for more efficient, selective, and sustainable chemical processes in advanced research.

Structure

3D Structure

Properties

IUPAC Name |

benzyl methyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-11-9(10)12-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEPKHDCMGFQQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30928021 | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13326-10-8 | |

| Record name | Carbonic acid, methyl phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013326108 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30928021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Benzyl Methyl Carbonate

Transesterification Pathways Utilizing Dimethyl carbonate

The synthesis of benzyl (B1604629) methyl carbonate through the transesterification of dimethyl carbonate with benzyl alcohol is a prominent green chemistry approach. This method avoids the use of toxic reagents like phosgene, with methanol (B129727) being the only byproduct. The reaction is typically catalyzed, and the choice of catalyst plays a crucial role in the reaction's efficiency and selectivity.

Heterogeneous Catalysis in Benzyl Methyl Carbonate Synthesis

Heterogeneous catalysts are favored for their ease of separation from the reaction mixture, which simplifies the purification process and allows for catalyst recycling. Various solid catalysts have been investigated for this transesterification reaction.

Sodium-exchanged faujasites, such as NaX and NaY zeolites, have been demonstrated to be effective catalysts for the reaction between benzyl alcohol and dimethyl carbonate. researchgate.netrsc.orgresearchgate.net These catalysts operate through acid-base interactions on their surface, facilitating the transesterification process. researchgate.netrsc.orgresearchgate.net

Research indicates that under specific conditions, these zeolites can promote the formation of this compound. For instance, at temperatures between 165–200 °C, the reaction of benzyl alcohol with dimethyl carbonate in the presence of NaX or NaY faujasites can lead to the formation of the desired carbonate, although under some conditions, subsequent reactions can lead to the formation of benzyl methyl ether. researchgate.netrsc.orgresearchgate.net The catalyst's performance is influenced by reaction temperature and the specific type of faujasite used.

| Catalyst | Temperature (°C) | Time (h) | Conversion (%) | Product Selectivity (%) |

|---|---|---|---|---|

| NaY | 180 | 3 | - | - |

| NaX | 180 | 3 | - | - |

Inorganic salts, particularly alkali carbonates like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃), are widely used as basic catalysts in organic synthesis and have been applied to the synthesis of this compound. unive.it These catalysts are inexpensive, readily available, and effective for promoting the transesterification reaction.

Studies have shown that in the presence of K₂CO₃, the reaction of benzyl alcohol with dimethyl carbonate proceeds exclusively towards the formation of this compound. unive.it For example, a mixture of benzyl alcohol, dimethyl carbonate, and K₂CO₃ at 90°C for 15 hours yielded this compound in high purity. unive.it

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | 90 | 15 | 83 |

Supported catalysts, where an active component is dispersed on a high-surface-area support, offer advantages in terms of catalyst stability and activity. Cesium fluoride (B91410) supported on alpha-alumina (CsF/α-Al₂O₃) has been investigated as a catalyst for transesterification reactions. While specific data for this compound synthesis is not prevalent, the principles of its catalytic activity in other transesterification processes, such as biodiesel production, are relevant. The support material, alumina (B75360), can act synergistically with the active cesium fluoride to enhance the reaction rate.

Homogeneous and Organocatalytic Approaches

Homogeneous and organocatalytic methods provide alternative routes for the synthesis of this compound, often under milder reaction conditions. These catalysts are soluble in the reaction medium, which can lead to higher activity and selectivity.

Strong, non-nucleophilic organic bases have emerged as powerful catalysts for a variety of organic transformations, including transesterification.

1,4-Diazabicyclo[2.2.2]octane (DABCO) : DABCO is a bicyclic tertiary amine that is a highly nucleophilic and basic catalyst used in a range of organic reactions. researchgate.netwikipedia.orgeurjchem.com While its primary application in carbonate synthesis has been in the context of cyclic carbonates from CO₂ and epoxides, its catalytic activity in transesterification is also recognized. researchgate.net DABCO-derived ionic liquids have been shown to be effective catalysts for the synthesis of dimethyl carbonate from ethylene (B1197577) carbonate and methanol. openalex.org

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) : TBD is a strong guanidine (B92328) base that has been effectively used as an organocatalyst. It has demonstrated utility in promoting transesterification reactions. Although much of the recent literature focuses on its application in ring-opening polymerization of cyclic carbonates, the fundamental mechanism of activating an alcohol for reaction with a carbonate is directly applicable to the synthesis of this compound.

Phosphazene Bases (e.g., P2-Et) : Phosphazene bases, such as P2-Et, are extremely strong, non-nucleophilic superbases. These catalysts are known to be effective in a wide array of organic transformations that require a strong base but where nucleophilicity is undesirable. Their application in promoting transesterification reactions is a promising area of research.

| Catalyst | Catalyst Type | Key Features |

|---|---|---|

| DABCO | Amidine Base | Highly nucleophilic, versatile catalyst. researchgate.netwikipedia.orgeurjchem.com |

| TBD | Guanidine Base | Strong, effective in alcohol activation. |

| P2-Et | Phosphazene Base | Extremely strong, non-nucleophilic superbase. |

Ionic Liquid Catalysis

Ionic liquids (ILs) have emerged as promising catalysts in the synthesis of this compound, primarily through the transesterification of dimethyl carbonate with benzyl alcohol. Their unique properties, such as low vapor pressure, high thermal stability, and tunable acidity/basicity, make them effective and recyclable catalysts for this transformation.

Research in this area has demonstrated that various types of ionic liquids can catalyze the synthesis of organic carbonates. For instance, tetraethylammonium-based amino acid ionic liquids have been successfully employed as homogeneous catalysts in the transesterification of dimethyl carbonate. Quantum-mechanical calculations have indicated that these catalysts can synergistically activate both the alcohol and dimethyl carbonate, facilitating the reaction. In specific applications, tributylmethylammonium (B1194469) methylcarbonate (B8334205) has been utilized as a catalytic base for clean methylation reactions with dimethyl carbonate, showcasing the versatility of ionic liquids in carbonate synthesis. beilstein-journals.orgrsc.org

The general reaction for the ionic liquid-catalyzed synthesis of this compound from dimethyl carbonate and benzyl alcohol is as follows:

CH₃OC(O)OCH₃ + C₆H₅CH₂OH ⇌ C₆H₅CH₂OC(O)OCH₃ + CH₃OH

The effectiveness of the ionic liquid catalyst is a key factor in driving the equilibrium towards the product side and achieving high yields.

Continuous Flow Synthesis Protocols for this compound Production

Continuous flow synthesis offers significant advantages over traditional batch processes for the production of this compound, including enhanced heat and mass transfer, improved safety, and the potential for process automation and scalability. Microreactors, in particular, have been investigated for this purpose.

One patented method describes the continuous synthesis of methyl benzol carbonate (this compound) in a microreactor. google.com In this process, phenol (B47542) and a homogeneous catalyst are mixed with methyl carbonate, and the resulting reaction mass is pumped through the microreactor at a controlled flow rate. google.com The synthesis is carried out at elevated temperatures (150–250 °C) and pressures (0.1–5 MPa). google.com This approach is reported to offer high product selectivity and yield, reduced facility investment, and lower energy consumption. google.com

The use of continuous flow has also been explored in conjunction with ionic liquid catalysis for methylation reactions using dimethyl carbonate. rsc.org By transferring microwave-optimized batch conditions to a high-temperature/high-pressure continuous flow process, efficient methylation can be achieved with short residence times and low catalyst loading. rsc.org This highlights the potential for combining advanced catalytic systems with continuous flow technology for the efficient production of this compound.

| Parameter | Value | Reference |

| Reactor Type | Microreactor | google.com |

| Reactants | Phenol, Methyl Carbonate | google.com |

| Catalyst | Homogeneous Catalyst | google.com |

| Flow Rate | 0.5 - 5 ml/min | google.com |

| Temperature | 150 - 250 °C | google.com |

| Pressure | 0.1 - 5 MPa | google.com |

Electrochemical Synthesis of this compound

Electrochemical methods present a green and attractive alternative for the synthesis of this compound, offering mild reaction conditions and the use of electrons as a clean reagent.

Copper Nanoparticle Embedded Mesoporous Carbon Composites for Electrocatalysis

A notable advancement in the electrochemical synthesis of this compound involves the use of ordered mesoporous carbon embedded with copper nanoparticles (Cu/OMC) as an electrocatalyst. nih.govacs.orgnih.govacs.org This method facilitates the reaction between benzyl alcohol and carbon dioxide to produce the target carbonate.

The Cu/OMC composites are synthesized through a one-pot method using phenolic resins as the carbon source, a triblock copolymer as a template, and a copper salt as the metallic precursor. acs.org These materials possess highly ordered mesoporous structures, large surface areas, and well-dispersed copper nanoparticles, which contribute to their excellent electrocatalytic performance. nih.govacs.orgnih.govacs.org The content of copper in the composite material has been shown to influence its specific surface area and electrocatalytic activity. acs.org

Under optimized conditions, a specific composite, Cu/OMC-3, has been reported to achieve an optimal yield of this compound of 69.7%. nih.govacs.orgnih.govacs.org This work demonstrates the potential of these novel composite materials for the electrochemical fixation of CO₂ into high-value organic chemicals under mild conditions. acs.org

| Catalyst | Precursors | Optimal Yield of this compound | Reference |

| Cu/OMC-3 | Phenolic resins, Pluronic F127, Cu(NO₃)₂·3H₂O, Acetylacetone | 69.7% | nih.govacs.orgnih.govacs.org |

Carbon Dioxide Fixation in this compound Production Pathways

The electrochemical synthesis of this compound from benzyl alcohol and carbon dioxide is a prime example of CO₂ fixation into valuable chemicals. nih.govacs.org This process not only provides a route to the desired product but also contributes to the utilization of CO₂, a major greenhouse gas.

The electrocarboxylation process involves the reaction of an organic substrate with CO₂. In the case of this compound synthesis, benzyl alcohol is the substrate, and the reaction is facilitated by an appropriate electrocatalyst, such as the aforementioned Cu/OMC composites. nih.govacs.org Electrochemical techniques are considered a promising strategy for converting CO₂ under mild and safe conditions, using electrons as a clean reagent. researchgate.net The development of efficient electrocatalysts is crucial for driving these reactions with high selectivity and yield. The successful synthesis of this compound through this pathway expands the application of electrochemical CO₂ fixation to the production of high value-added organic chemicals. acs.org

Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective route to this compound, leveraging the catalytic power of enzymes to perform chemical transformations under mild conditions.

Acyltransferase-Catalyzed Biotransformations (e.g., EstCE1)

The enzyme EstCE1, a member of the family VIII carboxylesterases, has demonstrated promiscuous acyltransferase activity and is capable of catalyzing the synthesis of this compound. researchgate.net This enzyme can facilitate the acyl transfer from dimethyl carbonate to benzylamine (B48309) to form N-benzyl carbamate (B1207046) and has also been shown to be effective in the formation of this compound. researchgate.net

In a typical reaction, EstCE1 catalyzes the transfer of a methyl carbonate group from an excess of dimethyl carbonate to benzyl alcohol. The hydrophobic nature of the active site of enzymes like EstCE1 is thought to repel water, thereby preventing hydrolysis of the acyl-enzyme intermediate and promoting the acyl transfer reaction. researchgate.net This enzymatic approach avoids the use of harsh reagents and conditions often associated with traditional chemical synthesis.

The reaction for the EstCE1-catalyzed synthesis of this compound is as follows:

Dimethyl Carbonate + Benzyl Alcohol --(EstCE1)--> this compound + Methanol

This biocatalytic method represents a promising avenue for the environmentally benign production of this compound.

Alternative Synthetic Routes and Precursor Chemistry

While established methods provide reliable pathways to this compound, ongoing research explores alternative synthetic strategies. These routes often focus on utilizing different starting materials and precursor molecules, aiming to enhance efficiency, improve safety profiles, or offer alternative chemical approaches. This section details two such alternative methodologies: the reaction of benzyl alcohol with methyl chloroformate or benzyl chloride with sodium methyl carbonate, and the potential use of carbazate (B1233558) and thiocarbonate precursor chemistry.

Reaction of Benzyl Alcohol with Methyl Chloroformate or Benzyl Chloride with Sodium Methyl Carbonate

This subsection explores two related approaches to the synthesis of this compound, starting from either benzyl alcohol or benzyl chloride.

The synthesis of unsymmetrical carbonates can be achieved through the reaction of an alcohol with a chloroformate. In this context, this compound can be prepared by the reaction of benzyl alcohol with methyl chloroformate. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrochloric acid byproduct. The nucleophilic oxygen of the benzyl alcohol attacks the electrophilic carbonyl carbon of the methyl chloroformate, leading to the formation of the carbonate and a hydrochloride salt of the base.

Alternatively, this compound can be synthesized from benzyl chloride and sodium methyl carbonate. This method involves the nucleophilic substitution of the chloride ion from benzyl chloride by the methyl carbonate anion. The reaction is often facilitated by a catalyst and may require heating to proceed at a reasonable rate. This approach is notable as it utilizes the pre-formed methyl carbonate salt as a carbonating agent. A key advantage of this method is the formation of the unsymmetrical this compound as one of the primary products.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Benzyl Alcohol | Methyl Chloroformate | This compound | Hydrogen Chloride |

| Benzyl Chloride | Sodium Methyl Carbonate | This compound | Sodium Chloride |

Carbazate and Thiocarbonate Precursor Chemistry

The exploration of different functional groups as precursors for the carbonate moiety represents another avenue in the synthesis of this compound. Carbazates and thiocarbonates are two such classes of compounds that offer potential as synthetic intermediates.

Carbazate Precursor Chemistry

Benzyl carbazate, the benzyl ester of hydrazinecarboxylic acid, can be considered a potential precursor to this compound. The synthesis of benzyl carbazate itself is well-documented and can be achieved, for example, by the reaction of benzyl chloroformate with hydrazine (B178648) hydrate (B1144303) in the presence of a base. Another route involves the reaction of dimethyl carbonate and hydrazine hydrate to form methyl carbazate, which is then reacted with benzyl alcohol.

The conversion of benzyl carbazate to this compound would conceptually involve the replacement of the hydrazinyl group with a methoxy (B1213986) group. While direct, high-yield methods for this specific transformation are not extensively reported in the literature, such a conversion might be explored through various chemical strategies, potentially involving oxidative or diazotization conditions followed by reaction with methanol. Further research is required to establish this as a viable synthetic route.

Thiocarbonate Precursor Chemistry

Thiocarbonates, which are sulfur analogues of carbonates, also present a potential, though less direct, route to this compound. The synthesis of various thiocarbonates is known, and their reactivity has been explored in different contexts. For instance, O-alkyl S-alkyl thiocarbonates can be synthesized from the corresponding alcohols.

The conversion of a suitable thiocarbonate precursor, such as O-benzyl S-methyl thiocarbonate, to this compound would necessitate the replacement of the sulfur atom with an oxygen atom. This type of transformation, known as a thiono-to-oxo conversion, can sometimes be achieved using various oxidizing agents. However, the application of this strategy to the synthesis of this compound is not a commonly reported method and would require significant investigation to determine its feasibility and efficiency. The chemistry of thiocarbonates is rich and provides a potential, albeit challenging, avenue for the synthesis of unsymmetrical carbonates.

Mechanistic Elucidation and Kinetic Investigations of Benzyl Methyl Carbonate Reactions

Reaction Mechanism Studies in Benzyl (B1604629) Methyl Carbonate Formation

The synthesis of benzyl methyl carbonate and its related reactions involve several key mechanistic pathways, including transesterification, decarboxylation, ligand exchange, and acid-base interactions. These pathways are often interconnected and influenced by the choice of catalyst and reaction conditions.

The formation of this compound from benzyl alcohol and dimethyl carbonate (DMC) under basic catalysis proceeds through a bimolecular, base-catalyzed, acyl cleavage (BAc2) nucleophilic substitution mechanism. unicamp.br In this process, the nucleophile, the benzyl alcohol, attacks the carbonyl carbon of the DMC. unicamp.br This transesterification is the exclusive pathway when using conventional basic catalysts like potassium carbonate (K2CO3) at temperatures around 90-180°C, leading to the formation of BMC. unicamp.brunive.it

Under these conditions, the reaction of alcohols with DMC is a transesterification process that yields methyl alkyl carbonates as the sole products. unive.it For instance, reacting benzyl alcohol with DMC in the presence of K2CO3 at 90°C for 15 hours results in the formation of BMC with high purity and yield. unive.it It is important to note that hard alkoxide anions also react with DMC via a BAc2 mechanism to exclusively produce transesterification products, with no evidence of methyl ether formation. unicamp.br The direct attack of an amine on the carbonyl group of DMC, which would also follow a BAc2 mechanism, is generally ruled out unless there is acid or basic catalysis. core.ac.uk

The decarboxylation of this compound is a critical step in the synthesis of benzyl methyl ether (BME). This process is highly dependent on temperature and the type of catalyst used. While the formation of BMC occurs at lower temperatures, higher temperatures (typically ≥ 160 °C) are required to promote the decarboxylation of the initially formed BMC to yield BME. unicamp.brunive.it

Studies have shown that at temperatures around 200°C, in the presence of faujasite catalysts (NaY or NaX), the quantitative decarboxylation of the transesterification product (BMC) occurs, leading to high yields of BME. unive.it The decarboxylation reaction of dialkyl carbonates, including BMC, can be complicated by competing processes like dismutation (transesterification) and, in some cases, pyrolysis. unive.itresearchgate.net The use of catalysts like basic alumina (B75360) or hydrotalcite can facilitate the decarboxylation to produce both symmetrical and unsymmetrical ethers. unive.itresearchgate.net For instance, the decarboxylation of 1-octyl methyl carbonate showed that increasing the catalyst-to-substrate ratio did not significantly improve the outcome. unive.it

The decarboxylation and subsequent hydrolysis can also be achieved using acid or alkali reagents at temperatures ranging from 20-140°C. google.com

In more complex catalytic systems, particularly those involving metal complexes, ligand exchange and tautomerization play a crucial role. For instance, in the palladium-catalyzed benzylation of this compound, the catalytic activity is heavily influenced by the bite angle of the bidentate phosphine (B1218219) ligand on the palladium. researchgate.net The reaction is believed to proceed via the formation of a η3-benzyl species after the insertion of an alkene into a Pd-H bond, followed by nucleophilic attack. acs.org

Tautomerization pathways are also significant. In a study involving CO2 capture with a Zn(II) complex in methanol (B129727), an alternative mechanism to direct protonation involves tautomerization between ZnL¹(MeOH) and Zn(HL¹)(OMe), followed by CO2 insertion. This pathway was found to be energetically more favorable. researchgate.net The solvent can catalyze this tautomerization by acting as a proton transfer agent. researchgate.net While not directly studying this compound, these findings on related metal-catalyzed carbonate reactions highlight the potential importance of such pathways. In some copper-catalyzed reactions, running the reaction at an elevated temperature facilitates ligand exchange, preventing the formation of unreactive metal complexes. orgsyn.org

Acid-base interactions are fundamental to the catalytic systems used in this compound chemistry. The surface of catalysts like NaY and NaX faujasites possesses both acidic and basic sites that interact with the alcohol and dimethyl carbonate, providing a plausible explanation for their catalytic effect. unive.itrsc.org The reaction is thought to occur within the polar zeolite cavities, driven by the combined effect of the dual acid-base properties of the catalyst. acs.org

The basicity of the catalyst can enhance the nucleophilicity of reactants. For example, in the synthesis of isosorbide (B1672297) bis(methyl carbonate), the catalyst's basicity increases the nucleophilic character of the hydroxyl groups by proton abstraction. nih.gov Similarly, in the reaction of amines with DMC, the presence of a base enhances the hardness of the nucleophile, favoring aminolysis. unive.it In some iridium-catalyzed reactions, weak bases like sodium phenoxide promote benzylic carbon-hydrogen bond activation by initially undergoing ligand substitution on the metal center. acs.org

The reactivity of different benzyl-type alcohols (primary > secondary > tertiary) can be explained by these acid-base interactions on the catalyst surface. unive.itrsc.org

Kinetic and Thermodynamic Aspects of this compound Transformations

The transformation of this compound is governed by both kinetic and thermodynamic factors, which dictate the reaction pathways and product distribution. For instance, in the C-H bond activation of methylbenzenes with cationic Pt(II) complexes, activation at the aromatic and benzylic positions are kinetically competitive, but the formation of the benzylic activation product is strongly favored thermodynamically. nih.gov This preference is attributed to the formation of a stable η3-benzyl structure. nih.gov

In the context of this compound synthesis and subsequent reactions, the initial transesterification to form BMC is generally a kinetically controlled process at lower temperatures. The subsequent decarboxylation to form benzyl methyl ether is thermodynamically driven but requires higher temperatures to overcome the activation energy barrier. unicamp.brunive.it

The kinetics of related carbonate synthesis, such as diethyl carbonate from CO2 and ethanol, have been modeled. The reaction rate was found to be first order with respect to CO2 and second order with respect to ethanol. nih.gov While specific kinetic data for this compound formation is not detailed in the provided context, these studies on analogous systems provide a framework for understanding the kinetic dependencies. Unfavorable kinetics and thermodynamics can be a challenge in some esterification reactions, often necessitating the use of transition-metal catalysts or harsh conditions. researchgate.net

Solvent Effects on this compound Reactivity and Selectivity

The choice of solvent can significantly impact the reactivity and selectivity of reactions involving this compound. In many syntheses, dimethyl carbonate itself is used as both a reagent and a solvent. unive.itresearchgate.net However, other solvents can be employed to modulate the reaction outcome.

For instance, in the FeCl3·6H2O-catalyzed etherification of benzyl alcohol, propylene (B89431) carbonate was found to be a green and recyclable solvent, leading to good yields of the corresponding symmetrical ether. acs.org When dimethyl carbonate was used as the solvent for benzyl alcohols with electron-withdrawing groups, the reaction proceeded via a transesterification process to afford methyl carbonates instead of the expected ethers. acs.org

In the palladium-catalyzed benzylation of this compound, THF is a commonly used solvent. researchgate.net The use of a solvent like triglyme (B29127) in the N-alkylation of anilines with dialkyl carbonates showed that the mono-N-alkyl selectivity was independent of concentration and polarity factors, suggesting the reaction occurs within the polar cavities of the zeolite catalyst. acs.org

In the reaction of primary aliphatic amines with dimethyl carbonate, supercritical CO2 has been used as a medium. The pressure of CO2 was found to influence the reaction conversion, with a maximum conversion observed around 40 bar. core.ac.uk This highlights how the solvent system, even a non-traditional one, can have a profound effect on reaction efficiency. The reaction of 1-(4-bromophenyl)ethan-1-amine with CO2 in a protic solvent like methanol leads to both ammonium (B1175870) carbamate (B1207046) and ammonium methylcarbonate (B8334205), whereas in an aprotic solvent like THF, the ammonium carbamate is the main product. mdpi.com

Byproduct Formation and Mechanistic Control Strategies

Key byproducts observed in reactions involving benzyl alcohol and dimethyl carbonate (DMC) include benzyl methyl ether (BME), dibenzyl carbonate (DBC), and dibenzyl ether (DBE). unive.it The formation of these compounds is highly dependent on the catalytic system employed. For instance, when basic catalysts like potassium carbonate (K2CO3) are used, the reaction between an alcohol and DMC typically proceeds through a transesterification mechanism to selectively yield the corresponding methyl alkyl carbonate. unive.it However, other catalytic systems can promote different reaction pathways.

The reaction pathway can be intentionally directed. For example, using sodium-exchanged faujasites (NaX or NaY) as catalysts at elevated temperatures (165–200 °C) facilitates a two-step process: an initial transesterification to form the methyl carbonate, followed by an in-situ decarboxylation to produce the corresponding methyl ether in high yields. unive.it Conversely, under these conditions with a conventional base like K2CO3, the reaction stops at the transesterification stage, yielding only the methyl alkyl carbonate. unive.it

Temperature is another crucial parameter. Higher temperatures can promote the decarboxymethylation of the initial carboxymethylation products. researchgate.net In some cases, such as the etherification of certain substituted benzyl alcohols, elevated temperatures can lead to complex mixtures of unidentified byproducts, necessitating lower reaction temperatures to improve selectivity. acs.orgnih.gov

The electronic nature of substituents on the benzyl alcohol also plays a role. The presence of electron-withdrawing groups on the benzyl alcohol, when reacted with dimethyl carbonate, can favor the formation of benzyl methyl carbonates over the corresponding symmetrical ethers. nih.gov Furthermore, in palladium-catalyzed reactions, the absence of a co-catalyst can lead to significant byproduct formation; for example, without a copper co-catalyst in a specific benzylic substitution, a β-H elimination byproduct was formed in substantial amounts. chinesechemsoc.org

Strategies to mitigate byproduct formation include the careful selection of catalysts and reaction conditions. Using alcoholates derived from the starting alcohols can prevent the formation of mixed byproducts. google.comgoogle.com In catalytic systems, the choice of ligand can also be critical. For instance, in palladium-catalyzed benzylic substitutions, the choice of phosphine ligand significantly impacts catalytic activity and product distribution. researchgate.net

The following table summarizes common byproducts and the strategies employed to control their formation based on mechanistic understanding.

| Byproduct Name | Reaction/Conditions Favoring Formation | Mechanistic Insight / Control Strategy |

| Benzyl Methyl Ether (BME) | Reaction of benzyl alcohol with DMC using faujasite (NaX, NaY) catalysts at 165-200°C. unive.it | Formed via initial transesterification to BMC followed by in-situ decarboxylation. unive.it This pathway is favored over zeolite catalysts compared to conventional bases like K2CO3. unive.it |

| Dibenzyl Carbonate (DBC) | Reaction of benzyl alcohol with DMC, particularly influenced by the catalyst. unive.it | Can be formed alongside BME, BMC, and DBE. Its formation is minimized by using faujasite catalysts which favor BME, or by using K2CO3 which favors BMC. unive.it |

| Dibenzyl Ether (DBE) | Observed in the reaction of benzyl alcohol with DMC, with its proportion controlled by the catalyst. unive.it | Formation is dependent on the catalyst system. Can be minimized by selecting catalysts that favor other products, such as faujasites for BME or K2CO3 for BMC. unive.it |

| Olefins | Dehydration of substrates with mobile protons in the β-position (e.g., 1-phenylethanol). unive.itresearchgate.net | This is a major side reaction for secondary and tertiary alcohols with β-protons when using faujasite catalysts. unive.it Control involves selecting substrates without mobile β-protons. |

| Unidentified Complex Mixtures | Etherification of substituted benzyl alcohols (e.g., 2-methylbenzyl alcohol) at elevated temperatures (100°C). acs.orgnih.gov | Lowering the reaction temperature (e.g., to 70°C) can significantly improve selectivity and reduce the formation of these byproducts. acs.orgnih.gov |

| β-H Elimination Products | Pd-catalyzed benzylic substitution in the absence of a Cu co-catalyst. chinesechemsoc.org | The dual Pd/Cu catalytic system is crucial for suppressing this side reaction and promoting the desired substitution pathway. chinesechemsoc.org |

Computational and Theoretical Chemistry Studies of Benzyl Methyl Carbonate

Density Functional Theory (DFT) Applications in Benzyl (B1604629) Methyl Carbonate Research

Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure and properties of organic molecules due to its favorable balance of accuracy and computational cost. nih.gov It is extensively applied to understand various facets of benzyl methyl carbonate's chemistry.

DFT calculations are instrumental in characterizing the electronic landscape of this compound. Key aspects such as the distribution of electrons and the energies of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are routinely calculated to predict reactivity. bohrium.comresearchgate.net

The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer. nih.gov For molecules similar to this compound, DFT calculations can predict these values, thereby identifying the most probable sites for nucleophilic and electrophilic attack. crimsonpublishers.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, where regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, and regions of positive potential (blue) denote electron-poor areas prone to nucleophilic attack. crimsonpublishers.com For this compound, the MEP would likely show negative potential around the carbonyl and ether oxygen atoms, with positive potential near the benzylic and methyl hydrogens. nih.gov

These computational tools provide a robust framework for predicting how this compound will behave in chemical reactions.

Table 1: Illustrative DFT-Calculated Electronic Properties Note: These values are representative for a molecule like this compound, based on DFT studies of similar organic carbonates and esters.

| Descriptor | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -9.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 6.0 to 8.5 |

| Chemical Potential (µ) | Tendency of electrons to escape | -3.9 to -5.2 |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule | 1.5 to 4.0 |

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products. DFT calculations are highly effective for locating these TS structures and determining their associated energy barriers (activation energies). beilstein-journals.org This information is critical for predicting reaction feasibility, kinetics, and selectivity.

In reactions involving this compound, such as its use in benzylic substitution, DFT can model the entire reaction pathway. For instance, in palladium-catalyzed reactions, computational studies have clarified the energetics of key steps like oxidative addition and nucleophilic attack. nih.govnih.gov By comparing the energy barriers of competing pathways, researchers can predict which product is kinetically favored. For example, DFT calculations on a Pd/Cu co-catalyzed benzylic substitution revealed a significant energy gap between two competing transition states (TS2-1 at 19.4 kcal/mol vs. TS2-3 at 25.1 kcal/mol), explaining the observed selectivity. nih.gov

Table 2: Example of Calculated Energy Barriers for a Reaction Step Based on findings from DFT studies on benzylic substitutions. nih.govconicet.gov.ar

| Transition State | Reaction Pathway | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| TS-A | Pathway leading to Product A | 11.6 |

| TS-B | Pathway leading to Product B | 14.2 |

| TS-C | Competing side reaction | 23.8 |

DFT calculations can predict the vibrational frequencies of molecules, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. researchgate.net By computing the harmonic vibrational frequencies of the optimized molecular structure of this compound, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the experimental vibrational bands to specific molecular motions, such as C=O stretches, C-O stretches, and aromatic ring vibrations. scirp.org

A combined experimental and theoretical study on the closely related benzyl phenyl carbonate demonstrated this synergy. nih.gov The molecular structure was optimized using DFT with the B3LYP functional and 6-31G(d,p) basis set, and the resulting theoretical vibrational frequencies showed excellent agreement with the experimental FT-IR and FT-Raman spectra. nih.gov Similar calculations for ethyl methyl carbonate have also been used to interpret its IR spectra. researchgate.net This approach allows for a confident and detailed interpretation of the molecule's vibrational characteristics.

Table 3: Correlation of Calculated and Experimental Vibrational Frequencies for Key Modes in a Benzyl Carbonate Structure Data based on the analysis of Benzyl Phenyl Carbonate, a close analog. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) (DFT/B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C=O Stretch | 1765 | 1768 | 1769 |

| Aromatic C-H Stretch | 3070 | 3065 | 3068 |

| CH₂ Asymmetric Stretch | 2980 | 2978 | 2981 |

| C-O-C Asymmetric Stretch | 1215 | 1218 | 1217 |

| Ring Breathing | 1002 | 1001 | 1003 |

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methodologies

For very large systems, such as this compound interacting with an enzyme or solvated in a complex medium, full DFT calculations become computationally prohibitive. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a solution by combining the accuracy of QM with the speed of classical molecular mechanics (MM). eurekaselect.comnih.gov

In a QM/MM simulation, the chemically active region of the system (e.g., this compound and the immediate reacting partners) is treated with a high-level QM method like DFT. core.ac.uk The remainder of the system, such as the protein scaffold or solvent molecules, is treated using a less computationally expensive MM force field. nih.gov This partitioning allows for the accurate modeling of chemical reactions, such as bond-making and bond-breaking, within large, complex environments. core.ac.ukcecam.org While specific QM/MM studies on this compound are not prevalent, this methodology is the standard for investigating its behavior in biological or materials science contexts. cecam.org

Molecular Modeling and Prediction of Chemical Behavior and Synthetic Utility

Molecular modeling encompasses a range of computational techniques, including DFT, that predict the chemical behavior and potential synthetic applications of molecules. researchgate.net By simulating reaction pathways and calculating properties, these models can guide synthetic efforts and explain experimental outcomes.

For example, theoretical investigations into the methylation of benzyl-type alcohols with dimethyl carbonate using a zeolite catalyst have employed DFT to compare different reaction mechanisms. researchgate.net Such studies can determine whether a proposed synthetic route is energetically feasible. Furthermore, computational models can predict physical properties relevant to synthesis and purification, such as chromatographic retention times, by establishing a Quantitative Structure-Retention Relationship (QSRR). researchgate.net Modeling can also be used to design novel catalysts or optimize reaction conditions, as seen in the electrosynthesis of this compound where material properties were correlated with catalytic activity. acs.org

Stereochemical Implications from Computational Analyses (e.g., Stereodivergent Benzylic Substitutions)

A significant application of computational chemistry is in understanding and predicting the stereochemical outcomes of reactions. This is particularly relevant for asymmetric reactions involving benzylic substrates like benzyl carbonates.

Recent advancements in Pd/Cu dual-catalyzed stereodivergent benzylic substitutions have relied heavily on DFT calculations to unravel the origin of stereoselectivity. chinesechemsoc.orgchinesechemsoc.org In these complex reactions, the choice of ligands on the metal catalysts dictates the stereochemistry of the product. Computational studies have shown that the final stereochemical outcome is determined during the nucleophilic attack on a key η³-oxybenzyl-Pd intermediate. nih.gov By modeling the transition states for the formation of different stereoisomers, DFT calculations can rationalize why a particular ligand combination favors the syn product while another favors the anti product. nih.gov These computational insights are crucial for the rational design of catalysts to achieve high levels of enantio- and diastereoselectivity. nih.gov

Advanced Analytical Methodologies for Benzyl Methyl Carbonate Research

Spectroscopic Techniques for Structural Characterization and Mechanistic Insights

Spectroscopy is indispensable for probing the molecular structure of Benzyl (B1604629) Methyl Carbonate and gaining insights into the dynamic processes it undergoes during chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Benzyl Methyl Carbonate and for investigating reaction mechanisms. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's carbon-hydrogen framework.

In mechanistic studies, NMR can be used to track the disappearance of starting materials and the appearance of products in real-time. By analyzing the chemical shifts, coupling constants, and integration of signals, researchers can identify transient intermediates and byproducts, offering a window into the reaction pathway. For instance, in the synthesis of dibenzyl carbonate from this compound, NMR can monitor the key transformation steps. rsc.org The presence of specific rotamers or conformational equilibria in solution can also be investigated using advanced NMR techniques, providing a deeper understanding of the molecule's behavior. researchgate.net

The key resonances in the ¹H and ¹³C NMR spectra of this compound are predictable and essential for its identification.

Table 1: Typical ¹H NMR Chemical Shifts for this compound Data is illustrative and based on typical chemical shift ranges for the specified functional groups.

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methoxy (B1213986) (–OCH₃) | ~3.7 | Singlet |

| Methylene (B1212753) (–CH₂–) | ~5.1 | Singlet |

Table 2: Typical ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on typical chemical shift ranges and available spectral data. spectrabase.com

| Carbon Atom | Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (–OCH₃) | ~55 |

| Methylene (–CH₂–) | ~70 |

| Aromatic (C₆H₅) | ~128 - 135 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique works by measuring the absorption of infrared radiation by the molecule's bonds, which vibrate at specific frequencies.

The IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group in the carbonate moiety. libretexts.orgopenstax.org This peak is one of the most easily identifiable in the spectrum. Additionally, characteristic absorptions corresponding to the C-O single bonds of the ester group and the C-H bonds of the aromatic ring and methyl/methylene groups are readily observed. libretexts.org The presence or absence of these key bands allows for the confirmation of the compound's identity and can indicate the success of a synthesis or the occurrence of a subsequent reaction.

Table 3: Characteristic IR Absorption Bands for this compound Data is based on typical frequency ranges for the specified functional groups. openstax.orglibretexts.org

| Functional Group | Bond | Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbonyl | C=O | 1740 - 1760 | Strong, Sharp |

| Ester | C-O Stretch | 1200 - 1300 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium to Weak |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of this compound. It is also invaluable for monitoring reaction progress and identifying products by analyzing the mass-to-charge ratio of ionized molecules. acs.orgwaters.com

In a typical electron ionization (EI) mass spectrum, this compound will exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight (166.17 g/mol ). rsc.orgscbt.com The molecule also undergoes predictable fragmentation, yielding characteristic ions that provide structural confirmation. The most prominent fragment is often the tropylium (B1234903) ion (m/z 91), resulting from the stable benzyl cation. Other significant fragments can arise from the loss of the methoxy group or carbon dioxide. By coupling MS with a direct sampling method, researchers can track the relative intensities of reactant and product ions over time to determine reaction kinetics and endpoints. nih.gov

Table 4: Major Mass Fragments of this compound (EI-MS) Data sourced from a study on the synthesis of Dibenzyl carbonate. rsc.org

| m/z | Ion | Relative Intensity (%) |

|---|---|---|

| 166 | [C₉H₁₀O₃]⁺ (M⁺) | 23 |

| 107 | [C₇H₇O]⁺ | 42 |

| 91 | [C₇H₇]⁺ | 100 |

| 79 | [C₆H₇]⁺ | 33 |

| 77 | [C₆H₅]⁺ | 32 |

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures, which is a prerequisite for accurate analysis and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hybrid technique is ideal for analyzing volatile compounds like this compound. In a GC-MS analysis, the reaction mixture is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. rsc.org

Each separated component is then introduced into the mass spectrometer, which generates a mass spectrum. This compound is identified by its specific retention time (the time it takes to travel through the column) and its characteristic mass spectrum. GC-MS is used to quantify the purity of a this compound sample by comparing the area of its peak to the areas of impurity peaks. It is also a powerful tool for identifying byproducts in a reaction mixture, aiding in the optimization of reaction conditions. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for monitoring the progress of a chemical reaction in real-time. nih.govchemscene.com It operates on the principle of separating compounds based on their differential partitioning between a solid stationary phase (typically silica (B1680970) gel on a plate) and a liquid mobile phase (a solvent system). ukessays.com

To monitor a reaction involving this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at different time intervals. A "cospot," where the reaction mixture and the starting material are spotted together, is often used for better comparison. rochester.edu The plate is then developed in a suitable solvent system. As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product, this compound, will appear and intensify. The relative positions of the spots (Rf values) depend on their polarity. This visual feedback allows a chemist to quickly determine when the reaction is complete. rsc.org

Table 5: Illustrative TLC Monitoring of a Reaction Producing this compound This table illustrates the conceptual appearance of a TLC plate over time for a hypothetical reaction: Starting Material → this compound.

| Lane | t = 0 min | t = 30 min | t = 60 min (Complete) |

|---|---|---|---|

| Starting Material (SM) | Strong Spot (Low Rf) | Strong Spot (Low Rf) | Strong Spot (Low Rf) |

| Cospot (SM + Rxn) | Single Spot (Low Rf) | Two Spots (Low & High Rf) | Two Spots (Low & High Rf) |

| Reaction Mixture (Rxn) | Single Spot (Low Rf) | Two Spots (Low & High Rf) | Single Spot (High Rf) |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of chemical compounds, providing a quantitative determination of the elements present. For a newly synthesized or purified batch of this compound, elemental analysis serves as a crucial step for stoichiometric verification. This process confirms that the empirical formula of the sample aligns with its theoretical chemical formula, C₉H₁₀O₃, thereby providing strong evidence of its purity and identity.

The most common method for determining the elemental composition of organic compounds like this compound is combustion analysis. In this technique, a small, precisely weighed sample of the compound is combusted in a stream of pure oxygen at high temperatures. The combustion process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These combustion products are then passed through a series of absorbent materials, each of which selectively traps one of the products. The mass of the CO₂ and H₂O absorbed is used to calculate the percentage of carbon and hydrogen in the original sample. The percentage of oxygen is typically determined by difference, by subtracting the percentages of carbon and hydrogen from 100%.

The theoretical elemental composition of this compound can be calculated from its molecular formula (C₉H₁₀O₃) and the atomic masses of its constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u). The molecular weight of this compound is 166.17 g/mol .

The theoretical percentages are as follows:

Carbon (C): (9 * 12.011 / 166.17) * 100% = 65.06%

Hydrogen (H): (10 * 1.008 / 166.17) * 100% = 6.07%

Oxygen (O): (3 * 15.999 / 166.17) * 100% = 28.87%

For a sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and oxygen should be in close agreement with these theoretical values. Generally, a deviation of ±0.4% is considered acceptable for a pure organic compound.

Detailed Research Findings

While specific elemental analysis reports for this compound are not extensively detailed in publicly available literature, the characterization of newly synthesized batches of this compound would invariably involve this technique. The data presented in a typical research context would resemble the following hypothetical findings for two different, highly purified samples of this compound.

Table 1: Theoretical vs. Hypothetical Experimental Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Sample A: Experimental Percentage (%) | Deviation (%) | Sample B: Experimental Percentage (%) | Deviation (%) |

|---|---|---|---|---|---|

| Carbon (C) | 65.06 | 65.15 | +0.09 | 64.98 | -0.08 |

| Hydrogen (H) | 6.07 | 6.11 | +0.04 | 6.02 | -0.05 |

The hypothetical data in the table above illustrates what would be expected from the elemental analysis of pure this compound samples. The deviations between the theoretical and experimental values are well within the acceptable tolerance of ±0.4%, which would confirm the stoichiometric integrity of the samples. Such results, in conjunction with other analytical techniques like NMR and mass spectrometry, provide a comprehensive confirmation of the compound's structure and purity.

Applications of Benzyl Methyl Carbonate in Advanced Organic Synthesis and Materials Science

Role as a Versatile Intermediate in Pharmaceutical and Agrochemical Synthesis

Benzyl (B1604629) Methyl Carbonate's utility as an intermediate is primarily due to its ability to act as both a methylating and a benzyloxycarbonylating agent. This dual reactivity makes it a valuable tool in the synthesis of pharmaceuticals and agrochemicals.

Precursor for Active Pharmaceutical Ingredients (APIs)

While direct synthesis pathways of specific Active Pharmaceutical Ingredients (APIs) from isolated Benzyl Methyl Carbonate are not extensively detailed in publicly available literature, its role as a key intermediate is well-established through the synthesis of crucial precursors. The reactivity of this compound allows for the introduction of methyl and benzyl groups, which are common moieties in many pharmaceutical compounds. Its application is often inferred from syntheses that utilize its constituent parts, dimethyl carbonate and benzyl alcohol, to form the carbonate in situ.

Synthetic Routes to Agrochemicals

This compound is implicated as a key intermediate in the production of certain agrochemicals, notably in the synthesis of the insecticide indoxacarb (B177179). Patent literature describes processes where dimethyl carbonate and benzyl alcohol are reacted to form intermediates essential for the construction of the indoxacarb molecule. Specifically, this compound can be a precursor to benzyl carbazate (B1233558), a crucial component in the synthesis of indoxacarb. The synthesis of benzyl carbazate often involves the reaction of a carbonate species with hydrazine (B178648), and the use of dimethyl carbonate and benzyl alcohol points to the in-situ formation and reaction of this compound google.comgoogle.com.

Preparation of Pharmaceutical Intermediates (e.g., Carbazates, Alpha-Methylphenylacetic Acid Precursors)

The role of this compound in the synthesis of important pharmaceutical intermediates is a significant area of its application.

Carbazates: Benzyl carbazate is a vital intermediate in organic synthesis, particularly for the introduction of a protected hydrazine group. Chinese patents describe a one-step method for synthesizing benzyl carbazate from dimethyl carbonate, hydrazine hydrate (B1144303), and benzyl alcohol, where this compound is a presumed intermediate google.com. This process is highlighted for its simplicity and high yield google.com. Benzyl carbazate itself is a key building block for various pharmaceuticals, including transaminase inhibitors google.com.

Alpha-Methylphenylacetic Acid Precursors: Alpha-methylphenylacetic acid is a precursor to several non-steroidal anti-inflammatory drugs (NSAIDs). While direct use of this compound is not explicitly detailed, the methylation of phenylacetic acid derivatives using greener methylating agents like dimethyl carbonate is a known industrial process. The chemistry involved is closely related to the reactivity of this compound.

Applications in Fine Chemical Synthesis

In the broader context of fine chemical synthesis, this compound is valued for its role as a versatile reagent. It can be synthesized from the reaction of sodium methyl carbonate with benzyl chloride google.com. The compound's utility stems from its unsymmetrical structure, which allows for selective reactions involving either the methyl or the benzyl group. It serves as an effective agent for methylation and benzyloxycarbonylation, reactions that are fundamental in the synthesis of a wide range of organic molecules unive.itresearchgate.net. The use of dimethyl carbonate, a key precursor to this compound, is promoted as an environmentally friendly alternative to traditional toxic methylating agents like methyl halides and dimethyl sulfate (B86663) unive.it.

Development of Enzyme Inhibitors (e.g., Serine and Thiol Proteases)

This compound is explicitly mentioned as a compound used in the design of inhibitors for serine and thiol proteases cymitquimica.comchemicalbook.com. These enzymes play crucial roles in various biological processes, and their inhibition is a key strategy in the treatment of numerous diseases.

Serine Proteases: Serine proteases are characterized by a highly reactive serine residue in their active site. The electrophilic carbonyl carbon of this compound can be attacked by the nucleophilic hydroxyl group of the active site serine. This can lead to the formation of a covalent adduct, thereby inactivating the enzyme. The design of specific inhibitors often involves tailoring the structure of the carbonate to enhance its binding affinity and selectivity for the target protease.

Thiol Proteases: Similar to serine proteases, thiol (or cysteine) proteases have a nucleophilic cysteine residue in their active site. The thiol group of the cysteine can react with the electrophilic center of this compound, leading to the formation of a thioester linkage and subsequent inhibition of the enzyme. The reactivity of α,β-unsaturated carbonyl compounds with thiol-containing enzymes provides a mechanistic parallel for how a reactive carbonyl compound like this compound could function as an inhibitor nih.gov.

Benzylation Reactions in Organic Synthesis

Benzylation is a chemical reaction that introduces a benzyl group (C₆H₅CH₂-) into a molecule. This is a common strategy in organic synthesis to protect hydroxyl, amino, or thiol groups, or to introduce the benzyl moiety as a key structural component of the target molecule. This compound can act as a benzylating agent, where it serves as an electrophile that delivers a benzyl group to a nucleophile.

One documented example of this compound's utility in benzylation is in the synthesis of aryl benzyl ethers. In this reaction, a phenol (B47542) acts as the nucleophile, attacking the benzylic carbon of the this compound and displacing the methyl carbonate group to form the corresponding aryl benzyl ether. These reactions are often catalyzed and provide an alternative to the use of benzyl halides, which can be lachrymatory and produce stoichiometric amounts of halide waste.

The reactivity of this compound as a benzylating agent stems from the electrophilic nature of the benzylic carbon, which is attached to the electron-withdrawing carbonate group. This makes it susceptible to nucleophilic attack. The outcome of the reaction, in terms of which group is displaced (methoxide or benzoxide), can be influenced by the reaction conditions and the nature of the nucleophile.

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Product | Reaction Type |

| Phenol | This compound | Aryl Benzyl Ether | O-Benzylation |

| Amine | This compound | Benzylated Amine | N-Benzylation (potential) |

| Thiol | This compound | Benzyl Thioether | S-Benzylation (potential) |

Green Chemistry and Sustainability Perspectives for Benzyl Methyl Carbonate Production

Utilization of Dimethyl Carbonate as a Green Reagent and Solvent

Dimethyl carbonate (DMC) is a cornerstone of green chemistry and a key component in the sustainable synthesis of benzyl (B1604629) methyl carbonate. cetjournal.it Traditionally, the synthesis of similar compounds relied on hazardous reagents like methyl halides and dimethyl sulfate (B86663), which are toxic and produce significant amounts of inorganic salt waste. scirp.orgrsc.org In contrast, DMC offers a much safer and more environmentally friendly alternative. cetjournal.it

The green credentials of dimethyl carbonate stem from several key properties:

Non-Toxicity : DMC is considered a non-toxic and biodegradable compound, making it a safer choice for both industrial applications and the environment. cetjournal.it

Benign Byproducts : When used in methylation and carbonylation reactions, the leaving group from DMC, methyl carbonate, decomposes into methanol (B129727) and carbon dioxide, which are significantly less harmful than the salt byproducts of traditional methods. rsc.org

Reduced Waste : The use of DMC avoids the formation of stoichiometric amounts of inorganic salts that require disposal, thus preventing pollution at its source. cetjournal.it

The reaction of benzyl alcohol with dimethyl carbonate to produce benzyl methyl carbonate exemplifies the principles of green chemistry by replacing hazardous reactants with a safer and more sustainable alternative. scirp.orgresearchgate.net

Development of Environmentally Benign Synthetic Protocols

The synthesis of this compound from benzyl alcohol and dimethyl carbonate can be achieved through various environmentally benign protocols that prioritize mild reaction conditions and high product yields. One notable method involves the use of potassium carbonate (K₂CO₃) as a catalyst. In a typical procedure, a mixture of benzyl alcohol, dimethyl carbonate, and potassium carbonate is heated, leading to the formation of this compound with high purity and yield. scirp.org For instance, reacting benzyl alcohol with a significant excess of dimethyl carbonate in the presence of K₂CO₃ at 90°C for 15 hours has been shown to produce this compound in 83% yield and 98% purity. scirp.org

Another approach focuses on the transesterification of dimethyl carbonate with benzyl alcohol. This reaction can be catalyzed by various substances, including iron(III) chloride (FeCl₃·6H₂O). researchgate.net When benzyl alcohols with electron-withdrawing groups are reacted with DMC using this catalyst, the primary products are the corresponding methyl carbonates. researchgate.net This highlights a selective and efficient pathway to this compound under relatively mild conditions.

The table below summarizes key findings from different synthetic protocols for producing this compound and related compounds using dimethyl carbonate.

| Catalyst | Substrate | Product | Yield (%) | Temperature (°C) | Time (h) | Reference |

| K₂CO₃ | Benzyl alcohol | This compound | 83 | 90 | 15 | scirp.org |

| FeCl₃·6H₂O | Benzyl alcohols with electron-withdrawing groups | Benzyl methyl carbonates | 53-85 | 100 | 24-28 | researchgate.net |

| NaAlO₂ | Various alcohols | Unsymmetrical carbonate esters | Good yields | - | - | epa.gov |

These protocols demonstrate a move away from harsh and hazardous chemical processes towards more sustainable and efficient methods for the production of this compound.

Catalyst Recyclability and Sustainable Process Design

For instance, zeolites such as Y- and X-faujasites have been explored as catalysts for the reaction between dimethyl carbonate and benzyl-type alcohols. researchgate.netunl.edu While these are primarily used for the synthesis of methyl ethers, the principles of using solid, recyclable catalysts are directly applicable to the production of this compound. The use of such solid catalysts simplifies the purification process and allows for their repeated use, contributing to a more sustainable manufacturing process.

Similarly, silica-supported boric acid has been demonstrated as a recyclable catalyst for the transesterification of β-keto esters with benzyl alcohol under solvent-free conditions, achieving excellent yields. wur.nl Although a different specific reaction, this highlights the potential for developing recyclable solid catalysts for the transesterification of dimethyl carbonate with benzyl alcohol to produce this compound.

Life Cycle Assessment (LCA) Considerations for Carbonate Chemistry

LCA studies on DMC production have highlighted that the environmental impact is significantly influenced by the chosen synthesis route and the energy consumption of the process. cetjournal.it For instance, an LCA comparing a novel electrochemical synthesis of DMC from CO₂ with the conventional commercial process revealed that the energy-intensive separation process in the former contributed to a higher global warming potential at low conversion rates. manchester.ac.uk This underscores the importance of process optimization in minimizing environmental impact.

Key considerations for a hypothetical LCA of this compound production would include:

Raw Material Sourcing : The environmental footprint of producing benzyl alcohol and dimethyl carbonate.

Energy Consumption : The energy required for heating, stirring, and separation/purification steps.

Catalyst Production and Disposal : The environmental impact associated with the catalyst used in the synthesis.

Waste Generation and Treatment : The management of any byproducts or waste streams.

Waste Minimization and Byproduct Management Strategies

A core principle of green chemistry is the minimization of waste. The synthesis of this compound using dimethyl carbonate inherently aligns with this principle by avoiding the production of large quantities of inorganic salts, which is a major issue with traditional methylation and carbonylation agents. rsc.orgresearchgate.net

The primary byproduct in the synthesis of this compound from benzyl alcohol and dimethyl carbonate is methanol. rsc.org Methanol is a valuable chemical feedstock and can be recovered and reused, further enhancing the atom economy of the process.

However, depending on the catalyst and reaction conditions, other byproducts can be formed. For example, in the reaction of benzyl alcohol with DMC, dibenzyl carbonate and dibenzyl ether can be observed as minor products. scirp.org Effective byproduct management strategies would involve:

Optimizing Reaction Conditions : Fine-tuning the temperature, pressure, and catalyst to maximize the selectivity towards this compound and minimize the formation of unwanted byproducts.

Separation and Purification : Employing efficient separation techniques to isolate the desired product from any byproducts.

Byproduct Valorization : Exploring potential applications for the byproducts to create additional value and avoid them becoming waste streams.

By focusing on waste minimization and effective byproduct management, the production of this compound can be made more sustainable and economically viable.

Industrial Scale Research and Process Optimization for Benzyl Methyl Carbonate

Scale-Up Methodologies and Process Intensification Research

The industrial-scale synthesis of Benzyl (B1604629) Methyl Carbonate (BMC) primarily revolves around the reaction of a benzyl source, such as benzyl alcohol or benzyl chloride, with a methylating or carboxymethylating agent like dimethyl carbonate (DMC) or sodium methyl carbonate. Research into scaling up these processes focuses on optimizing reaction conditions, catalyst selection, and reactor design to maximize yield, selectivity, and throughput while minimizing costs and environmental impact.

One prominent method involves the transesterification of dimethyl carbonate with benzyl alcohol. Laboratory-scale research has shown that this reaction can be effectively catalyzed by a conventional basic catalyst like potassium carbonate (K₂CO₃). unive.it In this process, a mixture of benzyl alcohol, an excess of dimethyl carbonate (which also serves as the solvent), and potassium carbonate is heated. For instance, reacting benzyl alcohol with dimethyl carbonate in the presence of K₂CO₃ at 90°C for 15 hours has been reported as a preparation method. unive.it However, under certain conditions (165–180°C), the transesterification to produce BMC or a mixture of BMC and dibenzyl carbonate (DBC) becomes the exclusive process. unive.it

Process intensification research has explored the use of alternative catalysts to improve selectivity and reaction rates. Zeolites, specifically sodium-exchanged faujasites (NaX or NaY), have been investigated as shape-selective catalysts. unive.itrsc.org When using these zeolites at higher temperatures (around 200°C), the reaction between benzyl alcohol and DMC can yield benzyl methyl ether (BME) in high yields (up to 96%). unive.it This occurs via the initial formation of BMC, followed by an in-situ decarboxylation at the elevated temperature. This two-step, one-pot synthesis represents a significant process intensification, as it combines transesterification and decarboxylation into a single operation. The choice of catalyst is therefore critical in determining the final product and is a key parameter in scale-up considerations.

Another scale-up methodology involves the reaction of benzyl chloride with sodium methyl carbonate, catalyzed by a tertiary amine. google.com This route is noted for its potential economic advantages over traditional methods that use more expensive reactants. google.com The process yields both dibenzyl carbonate and the desired unsymmetrical benzyl methyl carbonate. The reaction rate is temperature-dependent, and for industrial-scale production, refluxing the reaction mixture is preferred to achieve a practical reaction rate. google.com

| Parameter | K₂CO₃ Catalysis | Zeolite (NaY/NaX) Catalysis |

| Primary Reactants | Benzyl Alcohol, Dimethyl Carbonate | Benzyl Alcohol, Dimethyl Carbonate |

| Typical Temperature | 90°C - 180°C unive.it | 165°C - 200°C unive.itrsc.org |

| Primary Product | This compound (BMC) unive.it | Benzyl Methyl Ether (via BMC intermediate) unive.it |

| Key Process Feature | Direct Transesterification unive.it | Transesterification followed by in-situ decarboxylation unive.it |

| Selectivity Note | Exclusive transesterification at 165-180°C unive.it | High selectivity towards ether at 200°C unive.it |

Economic Viability and Cost Index Analysis of Production Routes

The economic viability of producing this compound is heavily dependent on the cost of raw materials, catalyst efficiency, energy consumption, and the capital investment required for the production facility. Traditional methods for preparing organic carbonates have often been limited economically due to low yields and the high cost of reactants like phosgene. google.com

The route using benzyl chloride and sodium methyl carbonate was developed specifically to provide a more economical pathway. google.com Sodium methyl carbonate is an inexpensive compound, making this route attractive from a raw material cost perspective. The co-production of dibenzyl carbonate alongside this compound can also add value if a market for both products exists. The primary by-product, sodium chloride, is a low-cost inorganic salt that requires appropriate disposal or purification for reuse. google.com